molecular formula C12H12N2S B1322261 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 374824-28-9

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B1322261
CAS No.: 374824-28-9
M. Wt: 216.3 g/mol
InChI Key: ZWIKGWINLWHWRV-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound with a molecular formula of C12H12N2S. This compound is characterized by a fused ring system containing both nitrogen and sulfur atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as factor Xa, which is involved in the coagulation cascade . By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. Additionally, this compound can interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is enzyme inhibition, where the compound binds to the active site of target enzymes, blocking their catalytic activity . This binding can occur through covalent or non-covalent interactions, depending on the enzyme and the specific binding site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Over time, the degradation products may exhibit different biochemical properties and reduced efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of toxic metabolites. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular effects, while doses above this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can be influenced by factors such as enzyme induction and inhibition, leading to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, such as post-translational modifications and interaction with targeting signals . For example, phosphorylation of this compound can enhance its binding to nuclear import receptors, facilitating its translocation to the nucleus. Within the nucleus, this compound can interact with chromatin and transcription factors, modulating gene expression. Additionally, this compound can localize to mitochondria, where it influences mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a thiazole derivative under acidic or basic conditions to promote cyclization . The reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its phenyl substitution, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature can improve its binding affinity and specificity compared to other similar compounds .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIKGWINLWHWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624941
Record name 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374824-28-9
Record name 2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-tert-butoxycarbonyl-3-bromopiperidin-4-one (8 g) and thiobenzamide (3.4 g) in DMF was heated at 70° C. for 16 h, then cooled to room temperature. The solvent was evaporated in vacuo and the residue dissolved in water (100 ml) and washed with ether (100 ml), then basified with sodium hydroxide and extracted into ethyl acetate (3×100 ml). The solvent was dried (MgSO4) and evaporated to give the title compound as cream solid (2.81 g, 53% based on thiobenzamide used).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

4.5 g of the product of step a) are charged to a round-bottomed flask with 34 ml of DMF and 2.6 g of thiobenzamide. Heating is carried out at a temperature of 60° C. for 6 hours. An aqueous ammonia solution is added until a basic pH is obtained and evaporation is carried out under vacuum.
[Compound]
Name
product
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.